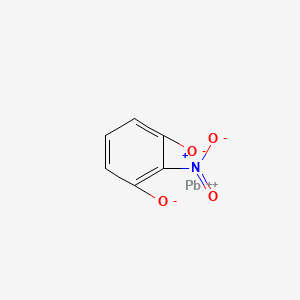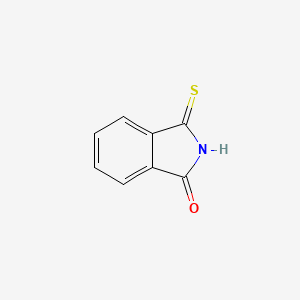
Thiophthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophthalimide is an organic compound characterized by the presence of a thiocarbonyl group attached to a phthalimide structure. It is known for its applications in various chemical processes, including its use as a rubber accelerator and vulcanizing agent. This compound is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Thiophthalimide can be synthesized through several methods. One common synthetic route involves the chlorination of cyclohexane to obtain N-cyclohexyl this compound. This process involves the reaction of cyclohexylmercaptan or hexalin with phthalic anhydride under specific conditions . Another method involves the use of N-perthis compound derivatives (Harpp reagents) in a decarboxylative disulfuration reaction .
Análisis De Reacciones Químicas
Thiophthalimide undergoes various chemical reactions, including:
Photochemical Cycloaddition: This compound reacts with alkenes under irradiation, leading to the formation of (2 + 2) cycloadducts, cleavage products, or (2 + 2 + 2) cycloadducts.
Norrish Type II Reaction: Thiophthalimides with a benzylic hydrogen in an N-alkyl side chain undergo Norrish type II cyclization upon irradiation, resulting in tricyclic isoindole derivatives.
Electrosynthesis: This compound can be synthesized through sodium bromide-promoted electrolytic cross-coupling reactions with disulfides.
Aplicaciones Científicas De Investigación
Thiophthalimide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thiophthalimide involves its interaction with molecular targets and pathways. For example, in photochemical reactions, this compound undergoes radical substitution to form disulfides, which then participate in further chemical transformations . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Thiophthalimide can be compared with other similar compounds, such as:
Cyclohexylthis compound: This compound is used as a rubber chemical and vulcanization retarder, offering improved mechanical properties and heat resistance.
N-Perthis compound Derivatives: These compounds are used as disulfurating reagents in decarboxylative disulfuration reactions.
This compound is unique in its versatility and wide range of applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
18138-18-6 |
|---|---|
Fórmula molecular |
C8H5NOS |
Peso molecular |
163.20 g/mol |
Nombre IUPAC |
3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C8H5NOS/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |
Clave InChI |
PFEFOHMLVFUELJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
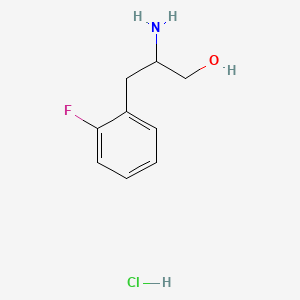

![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

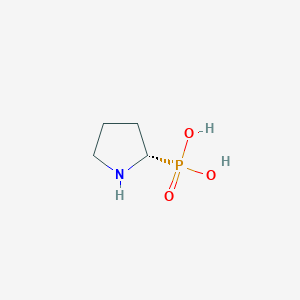
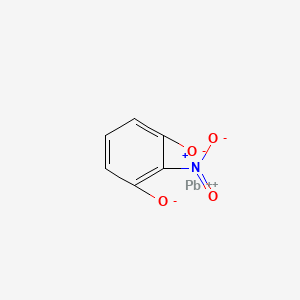

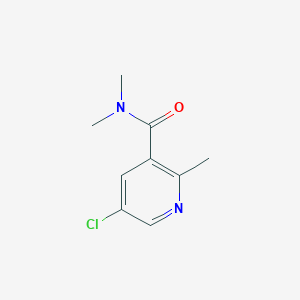
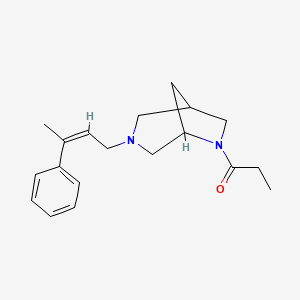
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
